molecular formula C18H18N4O4S B10996133 ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10996133
M. Wt: 386.4 g/mol
InChI Key: KESDKBYHGNIVNA-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a quinoxaline core, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a 1,2-dicarbonyl compound, such as methylglyoxal, under acidic conditions.

    Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Thiazole Ring Formation: The acetylated quinoxaline is reacted with thioamide and α-halo ester to form the thiazole ring. This step typically requires heating under reflux conditions.

    Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects involves interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.

    Receptor Binding: It may act on specific receptors in biological systems, modulating pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
  • 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Uniqueness

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a quinoxaline core and a thiazole ring, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.

Biological Activity

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Structural Characteristics

The compound features a unique structure that includes:

  • Quinoxaline moiety : Known for diverse biological activities.
  • Thiazole ring : Contributes to the compound's chemical reactivity.
  • Ethyl acetate functional group : Enhances solubility and biological activity.

The molecular formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S with a molecular weight of 386.4 g/mol.

Synthesis

The synthesis of this compound typically involves several key reactions, including the condensation of quinoxaline derivatives with thiazole and ethyl acetate components. Recent advancements in synthetic methodologies have improved the efficiency and yield of this compound, making it suitable for large-scale production.

Antimicrobial Properties

Studies indicate that compounds containing quinoxaline and thiazole moieties often exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Research has demonstrated that quinoxaline derivatives can inhibit specific enzymes involved in cancer progression. This compound has been evaluated for its anticancer properties, showing promising results in inhibiting cell proliferation in various cancer cell lines .

Anticonvulsant Effects

Quinoxaline-based compounds have also been investigated for their anticonvulsant properties. The structural features of this compound suggest potential efficacy in treating epilepsy and other seizure disorders.

Case Studies

Study ReferenceFindingsBiological Activity
In vitro studies on bacterial strainsAntimicrobial
Cell line assays indicating reduced proliferationAnticancer
Evaluation of seizure modelsAnticonvulsant

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H18N4O4S/c1-3-26-16(24)8-12-10-27-18(20-12)21-15(23)9-22-14-7-5-4-6-13(14)19-11(2)17(22)25/h4-7,10H,3,8-9H2,1-2H3,(H,20,21,23)

InChI Key

KESDKBYHGNIVNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C

Origin of Product

United States

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